1H-Indole-2-carboxylic acid, 5-bromo-1,3-dimethyl-, ethyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 5-bromo-1,3-dimethyl-, ethyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound, with its unique bromine and methyl substitutions, offers interesting properties for various scientific applications.
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 5-bromo-1,3-dimethyl-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromoindole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the esterification process.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 5-bromo-1,3-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom allows for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles and carboxylic acids.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 5-bromo-1,3-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-bromo-1,3-dimethyl-, ethyl ester involves:
Molecular Targets: It interacts with various enzymes and receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 5-bromo-1,3-dimethyl-, ethyl ester can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1H-Indole-2-carboxylic acid, ethyl ester: Lacks the bromine and methyl groups, making it less versatile in certain chemical reactions.
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: More complex structure with additional functional groups, used in different research contexts.
Properties
CAS No. |
62040-74-8 |
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Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
ethyl 5-bromo-1,3-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C13H14BrNO2/c1-4-17-13(16)12-8(2)10-7-9(14)5-6-11(10)15(12)3/h5-7H,4H2,1-3H3 |
InChI Key |
HXJIWHOKORNMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Br)C |
Origin of Product |
United States |
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